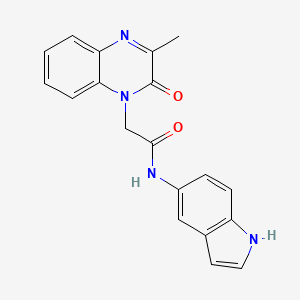

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a complex organic compound that features both indole and quinoxaline moieties These structures are known for their significant biological activities and are often found in pharmaceuticals and bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole and quinoxaline intermediates:

-

Indole Intermediate Synthesis

Starting Material: Indole

Reagents: Acetic anhydride, a suitable base (e.g., pyridine)

Conditions: Reflux in an organic solvent (e.g., dichloromethane)

-

Quinoxaline Intermediate Synthesis

Starting Material: 3-methylquinoxaline-2,3-dione

Reagents: Ammonium acetate, a reducing agent (e.g., sodium borohydride)

Conditions: Reflux in ethanol

The final step involves coupling the indole and quinoxaline intermediates through an acylation reaction:

Reagents: N-(1H-indol-5-yl)acetamide, 3-methyl-2-oxoquinoxaline

Catalyst: A coupling agent (e.g., EDCI, HOBt)

Conditions: Room temperature in an organic solvent (e.g., DMF)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole and quinoxaline rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in ethanol

Substitution: Bromine in acetic acid for electrophilic substitution

Major Products

Oxidation: Formation of quinoxaline N-oxide derivatives

Reduction: Formation of reduced indole and quinoxaline derivatives

Substitution: Halogenated or alkylated derivatives of the original compound

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole and quinoxaline rings are known to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate biological pathways makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the fine-tuning of these properties for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinoxaline rings can bind to these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, leading to anti-cancer effects, or it may interact with microbial enzymes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

- N-(1H-indol-3-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

- N-(1H-indol-5-yl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide

- N-(1H-indol-5-yl)-2-(3-methylquinoxalin-2-yl)acetamide

Uniqueness

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is unique due to the specific positioning of the indole and quinoxaline rings, which can lead to distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Biological Activity

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a novel compound that combines the structural features of indole and quinoxaline, both of which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential anticancer properties and other therapeutic applications.

Chemical Structure

The molecular formula of this compound is C19H16N4O2 with a molecular weight of 332.4 g/mol. The compound features an indole moiety linked to a quinoxaline derivative through an amide bond, enhancing its biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Inhibition of VEGFR-2 : The quinoxaline moiety has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. This inhibition can prevent tumor angiogenesis, thereby limiting tumor growth and metastasis.

- Anti-inflammatory Effects : The indole component may contribute to anti-inflammatory effects, which can be beneficial in various inflammatory diseases.

- Neuroprotective Properties : Some studies suggest that indole derivatives possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Specific IC50 values (the concentration required to inhibit cell growth by 50%) have been observed in micromolar ranges for different cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 4.8 |

| A549 (Lung Cancer) | 6.3 |

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV:

- HIV Reverse Transcriptase Inhibition : In studies assessing the inhibitory potential on HIV reverse transcriptase, this compound showed promising results with an EC50 value significantly lower than many existing antiviral agents .

| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|

| NVP | 6.7 | 96171 | 14353 |

| Tested Compound | 3.1 | 98576 | 31798 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the indole and quinoxaline moieties can significantly influence biological activity:

Properties

Molecular Formula |

C19H16N4O2 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |

InChI |

InChI=1S/C19H16N4O2/c1-12-19(25)23(17-5-3-2-4-16(17)21-12)11-18(24)22-14-6-7-15-13(10-14)8-9-20-15/h2-10,20H,11H2,1H3,(H,22,24) |

InChI Key |

CGHHAGBPZABCCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.